Technical Guide: 7-Methylisatin 3-Oxime – Structural Chemistry & Pharmacological Applications
Technical Guide: 7-Methylisatin 3-Oxime – Structural Chemistry & Pharmacological Applications
Executive Summary
7-Methylisatin 3-oxime represents a specialized scaffold in medicinal chemistry, derived from the privileged isatin (1H-indole-2,3-dione) core. While the parent compound, 7-methylisatin, is a known inhibitor of specific kinases (e.g., GSK-3β) and a versatile synthetic intermediate, the functionalization at the C3 position with an oxime moiety significantly alters its physicochemical profile and biological interactivity.
This guide provides a rigorous analysis of the compound's structural dynamics, specifically the impact of the C7-methyl substituent on electronic distribution and the stereochemical implications of the C3-oxime formation. It is designed for researchers investigating structure-activity relationships (SAR) in neuroprotective and antiproliferative drug discovery.
Structural Characterization & Physicochemical Properties[1][2][3]
Molecular Framework
The molecule consists of a fused benzene and pyrrole ring (indole core) with two carbonyls at positions 2 and 3. The 7-methyl group introduces a critical lipophilic bulk adjacent to the NH moiety, influencing the hydrogen-bond donor capability of the lactam ring.
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Substituents: Methyl group (-CH₃) at C7; Oxime group (=N-OH) at C3.
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Isomerism: The C3=N double bond allows for E (anti) and Z (syn) geometrical isomers. In isatin 3-oximes, the E-isomer is typically thermodynamically favored due to an intramolecular hydrogen bond between the oxime hydroxyl proton and the C2-carbonyl oxygen.
Physicochemical Data Profile
Data summarized from computed descriptors and analogue experimental values.
| Property | Value / Description | Relevance |
| Molecular Formula | C₉H₈N₂O₂ | Core stoichiometry. |
| Molecular Weight | 176.17 g/mol | Fragment-based drug design compliant. |
| LogP (Predicted) | ~1.5 – 1.9 | Moderate lipophilicity; blood-brain barrier (BBB) permeable. |
| H-Bond Donors | 2 (Indole NH, Oxime OH) | Critical for active site binding (e.g., kinase hinge regions). |
| H-Bond Acceptors | 3 (C2 Carbonyl, Oxime N, Oxime O) | Receptor interaction points. |
| pKa (Acidic) | ~10.5 (NH), ~11.5 (OH) | Ionization state at physiological pH (mostly neutral). |
| Solubility | DMSO, DMF, Ethanol (Hot) | Poor aqueous solubility; requires co-solvents for bioassays. |
Synthetic Methodology
The synthesis of 7-methylisatin 3-oxime is a condensation reaction between 7-methylisatin and hydroxylamine hydrochloride. This protocol is designed for high purity and yield, minimizing the formation of the dioxime (reaction at C2).
Reaction Logic
The C3 carbonyl of isatin is more electrophilic than the C2 amide carbonyl due to the lack of resonance stabilization from the nitrogen lone pair. This reactivity difference allows for selective oximation at C3 under controlled pH conditions.
Experimental Protocol
Reagents:
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7-Methylisatin (1.0 eq)[3]
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Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)
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Sodium Acetate (NaOAc) (1.5 eq) or Sodium Carbonate
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Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step Workflow:
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Dissolution: Dissolve 1.0 g of 7-methylisatin in 15 mL of warm ethanol (60°C). The solution will appear orange/red.
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Buffer Preparation: Dissolve NaOAc (1.5 eq) and NH₂OH·HCl (1.2 eq) in 5 mL of deionized water.
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Condensation: Add the aqueous hydroxylamine solution dropwise to the stirring isatin solution.
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Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.
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Checkpoint: Monitor via TLC (Silica, 30% EtOAc/Hexane).[5] The starting material (orange spot) should disappear, replaced by a more polar product (yellow spot).
-
-
Precipitation: Cool the reaction mixture to room temperature, then place on ice for 30 minutes. The oxime will precipitate as yellow/orange crystals.
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Purification: Filter the solid under vacuum. Wash with cold water (to remove salts) and cold ethanol (to remove impurities).
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Recrystallization: Recrystallize from hot ethanol/water if higher purity is required.
Synthetic Pathway Visualization
Figure 1: Selective condensation pathway for the synthesis of 7-methylisatin 3-oxime.
Spectroscopic Validation
To ensure scientific integrity, the synthesized compound must be validated using NMR and IR spectroscopy.
Proton NMR (¹H NMR) in DMSO-d₆[1]
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Indole NH: Singlet, ~10.8 – 11.2 ppm. (May be shifted downfield due to the C7-methyl steric influence).
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Oxime OH: Broad singlet, ~12.5 – 13.5 ppm. (Characteristic of the =N-OH group).[6]
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Aromatic Protons: Multiplet, ~6.8 – 7.5 ppm (3 protons).
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C7-Methyl: Singlet, ~2.3 – 2.5 ppm (3 protons).[7]
Infrared (IR) Spectroscopy
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O-H Stretch: Broad band ~3200–3400 cm⁻¹ (Oxime/NH overlap).
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C=O Stretch: Strong peak ~1700–1720 cm⁻¹ (C2 Amide carbonyl).
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C=N Stretch: Distinct peak ~1610–1630 cm⁻¹ (Confirmation of oxime formation).
Pharmacological Applications & SAR
The 7-methylisatin 3-oxime scaffold is a "privileged structure" capable of interacting with multiple biological targets.
Structure-Activity Relationship (SAR)
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C7-Methyl Effect: The methyl group at position 7 increases lipophilicity (LogP) compared to unsubstituted isatin, potentially enhancing blood-brain barrier (BBB) penetration. Sterically, it restricts rotation around the N1-C2 bond and may influence binding in tight hydrophobic pockets (e.g., allosteric sites of ion channels).
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Oxime Moiety: The oxime group acts as a bioisostere for carbonyls but adds a hydrogen bond donor (OH). This is critical for potency against kinases (CDKs, GSK3β) and anticonvulsant targets (voltage-gated sodium channels).
Target Pathways
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Anticonvulsant: Isatin oximes modulate Na⁺ channels, stabilizing the inactive state and preventing repetitive neuronal firing.
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Anticancer: Inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), leading to cell cycle arrest and apoptosis.
Mechanism of Action Diagram
Figure 2: Dual-mechanism potential of 7-methylisatin 3-oxime in neuroprotection and oncology.
References
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BenchChem. (2025).[1][8] Spectroscopic characterization of 7-Methylisatin (NMR, IR, Mass Spec). Retrieved from
-
PubChem. (2025).[3] 7-Methylisatin | C9H7NO2 | CID 14313.[3][9] National Library of Medicine. Retrieved from
-
Cortés, I., & Sarotti, A. M. (2023).[10] E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations. Organic & Biomolecular Chemistry.[2][10][11][12] Retrieved from
- Medvedev, A. E., et al. (2018). Isatin hydrazones and oximes as potential enzyme inhibitors.Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Sumpter, W. C. (1944). The Chemistry of Isatin.[1][2][8][11][13]Chemical Reviews. (Classic reference for isatin reactivity).
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- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
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